molecular formula C12H23NO3Si B14681382 1-Cyclohexylsilatrane CAS No. 31865-49-3

1-Cyclohexylsilatrane

Cat. No.: B14681382
CAS No.: 31865-49-3
M. Wt: 257.40 g/mol
InChI Key: MVTYGOLWLNDFRD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclohexylsilatrane typically involves the reaction of cyclohexylamine with trialkoxysilanes under controlled conditions. One common method includes the use of cyclohexylamine and triethoxysilane in the presence of a catalyst such as titanium tetrachloride . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the formation of the silatrane structure .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

1-Cyclohexylsilatrane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various silane, silanol, and siloxane derivatives.

Scientific Research Applications

1-Cyclohexylsilatrane has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Cyclohexylsilatrane involves its interaction with various molecular targets and pathways. Its unique structure allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

1-Cyclohexylsilatrane can be compared to other silatranes such as 1-Phenylsilatrane and 1-Methylsilatrane . While these compounds share a similar core structure, the presence of different substituents (cyclohexyl, phenyl, methyl) imparts unique properties to each compound. For example, this compound exhibits enhanced stability and reactivity compared to its phenyl and methyl counterparts, making it more suitable for certain applications .

Similar compounds include:

  • 1-Phenylsilatrane
  • 1-Methylsilatrane
  • 1-Ethylsilatrane

These compounds highlight the versatility of the silatrane family and their potential for various applications in science and industry.

Properties

CAS No.

31865-49-3

Molecular Formula

C12H23NO3Si

Molecular Weight

257.40 g/mol

IUPAC Name

1-cyclohexyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C12H23NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h12H,1-11H2

InChI Key

MVTYGOLWLNDFRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Si]23OCCN(CCO2)CCO3

Origin of Product

United States

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